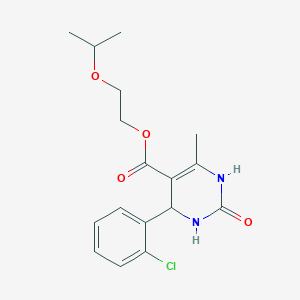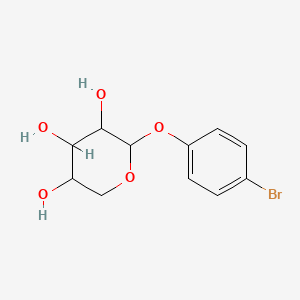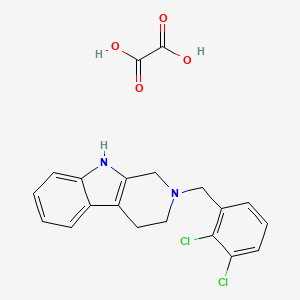![molecular formula C21H17N3OS B5085344 1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-242 and is a selective Toll-like receptor 4 (TLR4) signaling inhibitor.
Mecanismo De Acción
TAK-242 selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4. This prevents the recruitment of adaptor proteins, such as MyD88 and TRIF, and the activation of downstream signaling pathways, such as NF-κB and MAPK. This ultimately leads to the suppression of pro-inflammatory cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects. It has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in response to TLR4 activation. TAK-242 has also been shown to inhibit the proliferation and invasion of cancer cells and to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-242 is its selectivity for TLR4 signaling inhibition, which allows for the investigation of the specific role of TLR4 in various diseases. TAK-242 also has a high affinity for TLR4, which makes it a potent inhibitor. However, one limitation of TAK-242 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on TAK-242. One direction is the investigation of its potential applications in the treatment of sepsis and other inflammatory diseases. Another direction is the exploration of its anti-tumor effects and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of TAK-242 and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis method of TAK-242 involves several steps. The first step is the synthesis of 1-(1,3-thiazol-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3'-bromobiphenyl in the presence of a palladium catalyst to obtain 1-(3'-biphenylyl)-1H-pyrazole-3-carboxylic acid. Finally, the esterification of the carboxylic acid with ethyl chloroformate yields 1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. TAK-242 has been used in several studies to investigate the role of TLR4 signaling in various diseases, such as sepsis, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-[3-[3-[1-(1,3-thiazol-2-ylmethyl)pyrazol-3-yl]phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-15(25)16-4-2-5-17(12-16)18-6-3-7-19(13-18)20-8-10-24(23-20)14-21-22-9-11-26-21/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOXVEFHWVWBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)
![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)